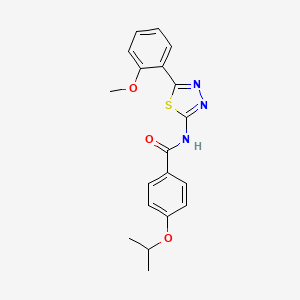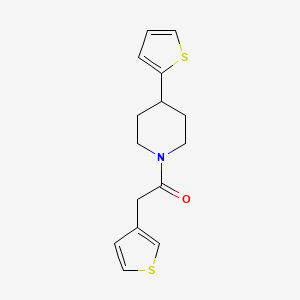![molecular formula C21H23N3O4S2 B2648658 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 868376-16-3](/img/structure/B2648658.png)
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A series of novel 1,2,3-triazole and chiral Schiff base hybrids were synthesized by Schiff base condensation reaction from pre-prepared parent component of the hybrids (1,2,3-triazole 1) and series of primary chiral amines .
Synthesis Analysis
The chemical structure of these hybrids was confirmed using NMR and FTIR spectroscopies, and CHN elemental analysis .
Molecular Structure Analysis
The molecular structure of these compounds was confirmed using NMR and FTIR spectroscopies .
Chemical Reactions Analysis
These compounds were evaluated for their anticancer activity against two cancer PC3 (prostate) and A375 (skin) and MRC-5 (healthy) cell lines by Almar Blue assay method .
Physical And Chemical Properties Analysis
The compounds exhibited desirable physicochemical properties for drug likeness .
Scientific Research Applications
Photodynamic Therapy Applications
The compound, alongside related benzothiazole derivatives, shows promising applications in photodynamic therapy (PDT) for cancer treatment. Studies have highlighted the synthesis and characterization of new zinc phthalocyanines substituted with benzothiazole-derived groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activity
A series of benzothiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. These studies reveal that certain derivatives exhibit significant antimicrobial and anticancer activities, underscoring the therapeutic potential of benzothiazole compounds in treating infections and cancer (Deep et al., 2016).
Material Science and Corrosion Inhibition
Benzothiazole derivatives have been explored for their corrosion inhibiting effects, providing insights into the development of new materials and coatings to protect metals against corrosion. For instance, certain benzothiazole compounds have been synthesized and shown to offer significant inhibition efficiency against steel corrosion in acidic environments, indicating their potential application in material protection and preservation (Hu et al., 2016).
Enzyme Inhibition for Disease Treatment
Research into the interaction of thiazolides with enzymes such as nitroreductase in protozoan parasites like Giardia lamblia suggests a novel mechanism of action for these compounds. This interaction hints at the broader potential of thiazolides and related compounds in treating parasitic infections by inhibiting critical enzymatic pathways (Müller et al., 2007).
Photocatalytic Activity for Environmental Applications
Certain benzothiazole compounds have been incorporated into heterojunctions with metal oxides to study their photocatalytic activities under visible light. These studies suggest potential applications in water decontamination technologies, where these compounds could play a role in inducing oxidation processes to degrade pollutants and purify water resources (Bessekhouad, Robert, & Weber, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
There is an urgent need to develop effective, safe, and selective anticancer agents with enhanced properties that could overcome current limitations in chemotherapy treatment . A combination of two or more pharmacophores or synthesis of hybrid molecules constituting two or more bioactive entities could be a viable solution to fight drug resistance in cancer cells .
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-5-14-24-19-17(28-6-2)8-7-9-18(19)29-21(24)22-20(25)15-10-12-16(13-11-15)30(26,27)23(3)4/h5,7-13H,1,6,14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRDCZBNMDGYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

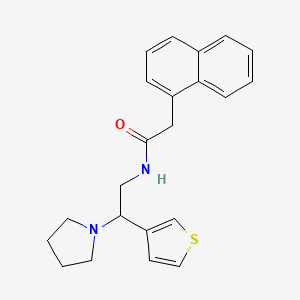
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2648578.png)
![Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648580.png)
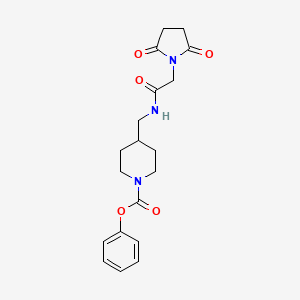
![4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2648582.png)
![N-(3-fluoro-4-methylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2648584.png)
![(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2648585.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B2648586.png)
![N-butyl-3-[(4-chlorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide](/img/structure/B2648590.png)
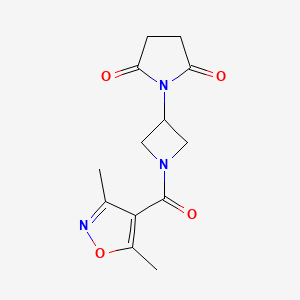
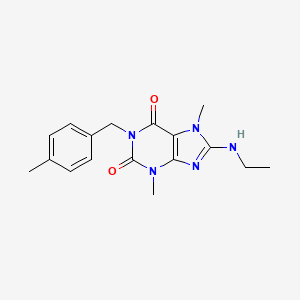
![N-[2-(2-methylindol-1-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2648594.png)
